2-Methylbutyl benzoate

Description

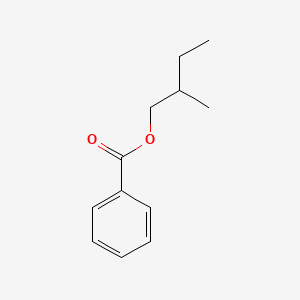

Structure

2D Structure

3D Structure

Properties

CAS No. |

52513-03-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methylbutyl benzoate |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

PYZHESNNAPENLQ-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=CC=C1 |

Other CAS No. |

52513-03-8 |

Origin of Product |

United States |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutyl Benzoate

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 52513-03-8), an aromatic ester of significant interest in the fragrance, flavor, and polymer industries. The document delineates its fundamental chemical identity, physicochemical properties, synthesis pathways, and detailed analytical characterization methodologies. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via Fischer-Speier esterification and its spectroscopic analysis. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

This compound is an organic compound classified as a benzoate ester. It is formed from the condensation of benzoic acid and 2-methyl-1-butanol.[1] Its identity is defined by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 52513-03-8 | [2][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3] |

| Molecular Weight | 192.25 g/mol | [2][4] |

| Canonical SMILES | CCC(C)COC(=O)C1=CC=CC=C1 | [2][4] |

| InChI Key | PYZHESNNAPENLQ-UHFFFAOYSA-N | [2][3] |

| Synonyms | Benzoic acid, 2-methylbutyl ester; 1-Butanol, 2-methyl-, benzoate | [1][5][6] |

graph "2_Methylbutyl_benzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Aromatic Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Ester Group C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.0]; C7 -- O2 [len=1.0];

// Alkyl Chain O2 -- C8 [len=1.5]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C9 -- C12 [len=1.0];

// Dummy nodes for positioning dummy1 [pos="2.5,0.5!", shape=none, label=""]; dummy2 [pos="2.5,-0.5!", shape=none, label=""]; dummy3 [pos="3.5,0!", shape=none, label=""]; dummy4 [pos="4.5,0.5!", shape=none, label=""]; dummy5 [pos="4.5,-0.5!", shape=none, label=""];

// Explicitly position atoms C1 [pos="0,0!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,1.5!"]; C4 [pos="0,2!"]; C5 [pos="0.87,1.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,-1.2!"]; O1 [pos="-0.87,-1.7!"]; O2 [pos="0.87,-1.7!"]; C8 [pos="1.7,-2.2!"]; C9 [pos="2.5,-1.7!"]; C10 [pos="3.3,-2.2!"]; C11 [pos="4.1,-1.7!"]; C12 [pos="2.5,-0.7!"]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at ambient temperature.[7][8] Its high boiling point and low vapor pressure are characteristic of esters with similar molecular weight. It is sparingly soluble in water but miscible with many organic solvents such as ethanol.[7][9] A key characteristic is its pleasant, fruity, and sweet odor, which underpins its primary applications.[1][4]

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | [7][8] |

| Boiling Point | 259-260 °C at 760 mmHg | [1][7] |

| Density | 0.992 g/cm³ | [1] |

| Flash Point | 108.9 - 109.4 °C | [1][7] |

| Vapor Pressure | 0.0125 - 0.013 mmHg at 25 °C (est.) | [1][7] |

| Refractive Index | 1.495 | [1] |

| logP (Octanol/Water) | 4.0 (est.) | [4][5] |

| Water Solubility | 31.92 mg/L at 25 °C (est.) | [7] |

Synthesis and Reaction Chemistry

The principal route for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] This equilibrium-controlled process necessitates strategic choices to maximize product yield.

Fischer-Speier Esterification: Mechanism and Rationale

The reaction involves the protonation of the benzoic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity.[12] The nucleophilic oxygen of 2-methyl-1-butanol then attacks the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed (Le Châtelier's principle).[10]

Caption: Logical workflow of Fischer-Speier Esterification.

Experimental Protocol: Laboratory Synthesis

This protocol describes a standard procedure for synthesizing this compound. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

Benzoic acid

-

2-Methyl-1-butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (e.g., 0.05 mol) and 2-methyl-1-butanol (e.g., 0.15 mol, 3 molar equivalents). The excess alcohol serves to shift the reaction equilibrium towards the product.[10]

-

Catalyst Addition: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (approx. 1 mL) with swirling. This exothermic step must be done carefully to control the temperature.[12]

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes. The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of volatile reagents.[13]

-

Work-up & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water. Rinse the reaction flask with diethyl ether (approx. 25 mL) and add it to the separatory funnel.

-

Washing: Shake the funnel, venting frequently to release any pressure. Separate the lower aqueous layer. Wash the organic (ether) layer sequentially with:

-

25 mL of water.

-

25 mL of 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove unreacted benzoic acid).[14] Vent frequently as CO₂ gas will be evolved.

-

25 mL of brine (to reduce the solubility of the ester in the aqueous phase and aid in layer separation).

-

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.

-

Purification (Optional): The crude product can be purified further by vacuum distillation to obtain high-purity this compound.

Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized ester. A typical workflow involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Standard workflow for analytical characterization.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis. The molecular ion peak [M]⁺ is expected at an m/z of 192. The most characteristic fragmentation pattern for benzoate esters is the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 , which is often the base peak.[2] Other significant fragments include the tropylium ion at m/z 77 (from the phenyl ring) and a peak at m/z 70 corresponding to the loss of the benzoyl group from the molecular ion.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

~1720 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.[15][16]

-

~1270 cm⁻¹ and ~1110 cm⁻¹: Strong peaks corresponding to the C-O (ester) stretching vibrations.

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the alkyl chain.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (predicted):

-

δ ~8.0 ppm (doublet, 2H): Protons on the aromatic ring ortho to the carbonyl group.

-

δ ~7.4-7.6 ppm (multiplet, 3H): Protons on the aromatic ring meta and para to the carbonyl group.

-

δ ~4.2 ppm (doublet of doublets, 2H): Protons of the -O-CH₂- group, coupled to the adjacent methine proton.

-

δ ~1.8 ppm (multiplet, 1H): Methine proton (-CH-).

-

δ ~1.5 ppm (multiplet, 2H): Methylene protons (-CH₂-CH₃).

-

δ ~0.9 ppm (multiplet, 6H): Two methyl groups (-CH₃), which may appear as overlapping signals (a doublet and a triplet).

-

-

¹³C NMR (predicted):

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~128-133 ppm: Aromatic carbons.

-

δ ~68 ppm: Carbon of the -O-CH₂- group.

-

δ ~34 ppm: Methine carbon (-CH-).

-

δ ~26 ppm: Methylene carbon (-CH₂-CH₃).

-

δ ~16 ppm & ~11 ppm: Two methyl carbons.

-

Applications and Industrial Relevance

The primary application of this compound stems from its organoleptic properties.

-

Fragrance and Perfumery: It is used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, detergents, and air fresheners.[4] It imparts sweet, fruity, and floral notes.[4]

-

Flavoring Agent: It is also employed in the food industry as a flavoring agent to create fruity profiles resembling apple or strawberry.[1]

-

Polymer Science: Like other benzoate esters, this compound has potential as a non-phthalate plasticizer for polymers such as Polyvinyl Chloride (PVC).[17] Plasticizers are added to polymers to increase their flexibility and durability. Benzoate esters are gaining attention as safer alternatives to traditional phthalate-based plasticizers.[17]

Safety and Handling

While specific GHS classification for this compound is not consistently reported, standard laboratory procedures for handling organic esters should be followed.[7] Data from analogous compounds suggest low to moderate acute toxicity.[18]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[18][21]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[21] Dispose of waste in accordance with all local, state, and federal regulations.[18]

References

- 1. Cas 52513-03-8,this compound | lookchem [lookchem.com]

- 2. This compound | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scent.vn [scent.vn]

- 5. This compound | 52513-03-8 [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 2-methyl butyl benzoate, 52513-03-8 [thegoodscentscompany.com]

- 8. 2-methyl butyl benzoate, 52513-03-8 [perflavory.com]

- 9. nbinno.com [nbinno.com]

- 10. studylib.net [studylib.net]

- 11. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. homework.study.com [homework.study.com]

- 15. gauthmath.com [gauthmath.com]

- 16. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

2-Methylbutyl benzoate CAS number

An In-depth Technical Guide to 2-Methylbutyl Benzoate

Introduction

This compound (CAS No. 52513-03-8) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectral characteristics, applications, and safety protocols, offering a holistic understanding grounded in established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is systematically named as the ester formed from benzoic acid and 2-methyl-1-butanol.[2] Its unique identity is cataloged by the Chemical Abstracts Service (CAS) with the registry number 52513-03-8 .[3][4][5][6]

The molecular structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by a 2-methylbutyl group. This structure dictates its physical and chemical behaviors, including its aromatic nature, ester reactivity, and characteristic scent profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 52513-03-8 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [3][4][6] |

| Molecular Weight | 192.25 g/mol | [3][4][6] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Benzoic acid, 2-methylbutyl ester; 2-methyl-1-butanol benzoate | [2][3][5] |

| InChI Key | PYZHESNNAPENLQ-UHFFFAOYSA-N | [4][6] |

| SMILES | CCC(C)COC(=O)C1=CC=CC=C1 | [1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application, handling, and purification. It is typically a colorless to pale yellow liquid.[7] Its high boiling point and low vapor pressure are characteristic of esters with similar molecular weights.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 259-260 °C at 760 mmHg | [2][7] |

| Flash Point | 108.9 °C (228.0 °F) | [2][7] |

| Density | 0.992 g/cm³ | [2] |

| Vapor Pressure | 0.013 mmHg at 25 °C (estimated) | [7] |

| Water Solubility | 31.92 mg/L at 25 °C (estimated) | [7] |

| LogP (o/w) | 4.007 (estimated) | [3][7] |

| Refractive Index | 1.495 | [2] |

Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) with an alcohol (2-methyl-1-butanol).[2]

Reaction Mechanism

The mechanism is a cornerstone of understanding reaction control and optimization. It proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methyl-1-butanol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

This entire process is reversible. To drive the reaction towards the product side, according to Le Châtelier's principle, an excess of one reactant (usually the less expensive one, the alcohol) is used, or a product (water) is removed as it forms, often using a Dean-Stark apparatus.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating workflow. Successful synthesis will be confirmed by the isolation of a product with the expected physical properties and spectroscopic data.

Materials:

-

Benzoic acid

-

2-Methyl-1-butanol (excess, e.g., 3-5 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid, 2-methyl-1-butanol, and a solvent like toluene if using a Dean-Stark trap. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach the reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzoic acid starting material is consumed. The removal of water will be visible in the Dean-Stark trap.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine. Causality: The bicarbonate wash is crucial to remove acidic components which could otherwise catalyze the reverse hydrolysis reaction.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Causality: Removing residual water is essential for obtaining a pure product and preventing ester hydrolysis.

-

Solvent Removal: Filter off the drying agent and remove the solvent (and excess alcohol) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram 1: Fischer Esterification Workflow

References

- 1. scent.vn [scent.vn]

- 2. Cas 52513-03-8,this compound | lookchem [lookchem.com]

- 3. This compound | 52513-03-8 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-methyl butyl benzoate, 52513-03-8 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Methylbutyl Benzoate

This guide provides a comprehensive technical overview of 2-methylbutyl benzoate, a benzoate ester with applications in various scientific and industrial fields. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, and handling. This document has been structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies, ensuring a thorough and practical understanding.

Molecular Identity and Physicochemical Properties

This compound is an organic compound classified as a benzoate ester. Its core structure consists of a benzoate group attached to a 2-methylbutyl moiety.

Molecular Formula: C₁₂H₁₆O₂[1][2][3][4][5][6]

The molecular formula establishes the elemental composition of the molecule, which is fundamental to its chemical behavior and interactions.

Structural Representation

The structural formula provides insight into the connectivity of atoms and the presence of functional groups, which dictate the molecule's reactivity and physical characteristics.

The presence of a chiral center at the second carbon of the butyl chain means that this compound can exist as stereoisomers, specifically (R)- and (S)-enantiomers. The racemic mixture is commonly encountered.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.

| Property | Value | Source |

| Molecular Weight | 192.25 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [8][9] |

| Boiling Point | 259.00 to 260.00 °C at 760 mmHg | [2][8][9] |

| Density | 0.992 g/cm³ | [2] |

| Flash Point | 108.89 °C (228.00 °F) TCC | [8][9] |

| Water Solubility | 31.92 mg/L at 25 °C (est.) | [8][9] |

| logP (o/w) | 4.007 (est.) | [8][9] |

| Refractive Index | 1.495 | [2] |

| Vapor Pressure | 0.0125 mmHg at 25°C | [2] |

Table 1: Physicochemical Properties of this compound

The low water solubility and high octanol-water partition coefficient (logP) indicate a lipophilic nature, which is a key consideration in drug delivery systems and solvent selection.

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of benzoic acid with 2-methyl-1-butanol. This acid-catalyzed condensation reaction is a cornerstone of organic synthesis.[10][11]

Reaction Principle

Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants (typically the less expensive alcohol) is used, and/or the water formed during the reaction is removed.[10][12] The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[12][13]

Experimental Workflow Diagram

Caption: A schematic overview of the synthesis and purification process for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the success of each step is confirmed before proceeding to the next, ensuring a high-purity final product.

Materials:

-

Benzoic acid

-

2-Methyl-1-butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq) and 2-methyl-1-butanol (3.0 eq). The excess alcohol serves to shift the reaction equilibrium towards the product side.[10]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred mixture. The addition should be slow to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzoic acid spot.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water.

-

Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer). Combine the organic extracts. The ester, being nonpolar, will preferentially dissolve in the organic phase.[14]

-

-

Work-up - Neutralization:

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize any remaining sulfuric acid and unreacted benzoic acid, which is converted to its water-soluble sodium salt.[14]

-

Wash the organic layer with brine to remove any residual water and dissolved inorganic salts.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound. The reduced pressure is necessary to lower the boiling point and prevent decomposition of the product.

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoate group (typically in the δ 7.3-8.1 ppm region) and the aliphatic protons of the 2-methylbutyl group (in the δ 0.9-4.3 ppm region). The methylene protons adjacent to the ester oxygen (-OCH₂-) will be the most downfield of the aliphatic signals.[15]

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the ester at approximately δ 166 ppm. The aromatic carbons will appear in the δ 128-133 ppm range, while the carbons of the 2-methylbutyl group will be observed in the upfield region.[15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (192.25 g/mol ). The fragmentation pattern will likely include characteristic fragments of the benzoate and 2-methylbutyl moieties.[6]

Applications in Research and Development

While specific applications in drug development are not extensively documented in publicly available literature, the physicochemical properties of this compound suggest its potential utility in several areas:

-

Non-polar Solvent: Its high boiling point and stability make it a candidate for use as a high-boiling point solvent in organic synthesis, particularly for reactions requiring elevated temperatures.

-

Fragrance and Flavoring Agent: Many benzoate esters are known for their pleasant odors, and this compound is reported to have a pleasant, apple or strawberry-like scent, making it suitable for use in the fragrance and food industries.[2]

-

Plasticizer: Benzoate esters are sometimes used as plasticizers. The properties of this compound may make it suitable for this application in certain polymer systems.

-

Component in Formulations: Due to its lipophilic nature, it could be investigated as a component in topical drug delivery systems or as a co-solvent in formulations for poorly water-soluble active pharmaceutical ingredients (APIs).

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]

-

In case of contact:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via Fischer esterification is a robust and scalable process. While its primary current applications appear to be in the fragrance and flavor industries, its properties suggest potential for broader use in chemical research and formulation science. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling in a professional research environment.

References

- 1. This compound (CAS 52513-03-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cas 52513-03-8,this compound | lookchem [lookchem.com]

- 3. scent.vn [scent.vn]

- 4. This compound | 52513-03-8 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [(2S)-2-methylbutyl] benzoate | C12H16O2 | CID 40572106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-methyl butyl benzoate, 52513-03-8 [thegoodscentscompany.com]

- 9. 2-methyl butyl benzoate, 52513-03-8 [perflavory.com]

- 10. studylib.net [studylib.net]

- 11. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. homework.study.com [homework.study.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylbutyl Benzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research and drug development, the precise structural elucidation of molecules like 2-Methylbutyl benzoate is a critical step in confirming identity, purity, and conformation. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound (C₁₂H₁₆O₂), moving beyond a simple data readout to explain the causal factors behind the observed spectral features.[2][3] By understanding the interplay of electronic effects, spin-spin coupling, and spatial relationships, researchers can leverage ¹H NMR to its full potential.

This document is structured to provide a foundational understanding of the molecule's spectral characteristics, a detailed protocol for data acquisition, and a logical framework for interpretation, ensuring both scientific rigor and practical applicability.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first deconstruct the this compound molecule into its constituent, magnetically non-equivalent proton environments. The structure consists of a benzoate group and a 2-methylbutyl group linked by an ester functionality.

The IUPAC name for this compound is this compound, and its chemical formula is C₁₂H₁₆O₂.[2][3][4] The structure contains a chiral center at the second carbon of the butyl chain, which has significant implications for the spectrum, particularly rendering the adjacent methylene protons diastereotopic.

Below is a visual representation of the molecule with each unique proton environment labeled for subsequent discussion.

Caption: Molecular structure of this compound with proton environments labeled (a-h).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be predicted by analyzing the electronic environment and neighboring protons for each labeled group. The analysis is based on established principles of chemical shift theory and spin-spin coupling.[5][6][7]

Aromatic Protons (Benzoate Moiety): δ 7.4 - 8.1 ppm

The aromatic protons are deshielded by the ring current of the benzene ring. The electron-withdrawing nature of the ester's carbonyl group further deshields these protons, particularly those in the ortho position, due to its anisotropic effect.

-

Hₐ (ortho-protons, 2H): Expected around δ 8.05 ppm . These protons are closest to the deshielding carbonyl group. They are coupled to the adjacent meta-protons (Hₑ), resulting in a doublet .

-

Hₑ (meta-protons, 2H): Expected around δ 7.45 ppm . They are coupled to both the ortho-protons (Hₐ) and the para-proton (Hₑ), leading to a more complex splitting pattern, typically a triplet or multiplet .

-

Hₑ (para-proton, 1H): Expected around δ 7.55 ppm . This proton is coupled to the two meta-protons (Hₑ) and will likely appear as a triplet or multiplet .

Aliphatic Protons (2-Methylbutyl Moiety): δ 0.9 - 4.3 ppm

The signals for the alkyl chain are found in the upfield region of the spectrum. Their chemical shifts are primarily influenced by proximity to the electronegative ester oxygen.

-

Hₐ (O-CH₂, 2H): Expected around δ 4.2 ppm . These protons are on the carbon directly attached to the ester oxygen, causing significant deshielding.[8][9] Due to the adjacent chiral center (Cβ), these two protons are diastereotopic and thus chemically non-equivalent. They will couple with each other (geminal coupling) and with the Hₑ proton (vicinal coupling), resulting in a complex multiplet, often appearing as a doublet of doublets. For simplicity in prediction, we can consider the primary splitting from Hₑ, which would predict a doublet .

-

Hₑ (CH, 1H): Expected around δ 1.8-2.0 ppm . This methine proton is coupled to the Hₐ protons, the Hₑ methyl protons, and the Hₑ methylene protons. With numerous neighbors, this signal will be a complex multiplet .

-

Hₑ (CH-CH₃, 3H): Expected around δ 0.95 ppm . This methyl group is attached to the chiral center. It is coupled only to the Hₑ proton, and therefore will appear as a doublet .

-

Hₑ (CH₂-CH₃, 2H): Expected around δ 1.4-1.6 ppm . This methylene group is coupled to the Hₑ proton and the Hₑ methyl protons. The signal will be a multiplet .

-

Hₕ (CH₂-CH₃, 3H): Expected around δ 0.92 ppm . This terminal methyl group is coupled to the two Hₑ protons, resulting in a clean triplet .

Data Summary Table

The predicted ¹H NMR data for this compound are summarized below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Signal Label | Proton Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity |

| Hₐ | ortho-Ar-H | 2H | ~ 8.05 | Doublet (d) |

| Hₑ | para-Ar-H | 1H | ~ 7.55 | Triplet (t) or Multiplet (m) |

| Hₑ | meta-Ar-H | 2H | ~ 7.45 | Triplet (t) or Multiplet (m) |

| Hₐ | -O-CH₂ - | 2H | ~ 4.20 | Doublet (d) or Multiplet (m) |

| Hₑ | -CH - | 1H | ~ 1.90 | Multiplet (m) |

| Hₑ | -CH₂-CH₂ -CH₃ | 2H | ~ 1.50 | Multiplet (m) |

| Hₑ | -CH(CH₃ )- | 3H | ~ 0.95 | Doublet (d) |

| Hₕ | -CH₂-CH₃ | 3H | ~ 0.92 | Triplet (t) |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized and self-validating protocol is essential. The following methodology is grounded in established best practices for NMR spectroscopy.

Caption: Standardized workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

-

Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard, defined as δ 0.00 ppm. A small drop or a pre-prepared solvent solution containing 1% TMS is sufficient.

-

Vortex the vial gently to ensure complete dissolution.

-

Transfer the solution into a clean, high-quality 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Locking: The instrument's frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃) to correct for any magnetic field drift during the experiment.

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency and matched to the correct impedance to ensure maximum signal transmission and sensitivity.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is often used for quantitative analysis to ensure full relaxation between pulses.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for ¹H NMR.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Initiate the acquisition to collect the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Fourier Transformation: The time-domain FID signal is converted into the frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.

-

Integration: The area under each signal is calculated. These integration values are normalized to represent the relative number of protons corresponding to each signal.[10]

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts, integration values, and spin-spin splitting patterns allows for the unambiguous assignment of every proton in the molecule.[1][11][12] The aromatic region clearly delineates the protons of the benzoate ring, while the upfield aliphatic region provides a detailed map of the 2-methylbutyl chain. The diastereotopic nature of the protons adjacent to the chiral center adds a layer of complexity that, when correctly interpreted, serves as a powerful confirmation of the molecule's three-dimensional structure. By following the robust experimental protocol outlined, researchers can reliably obtain high-quality data, ensuring the integrity and accuracy of their structural elucidation efforts in drug development and chemical research.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. [(2S)-2-methylbutyl] benzoate | C12H16O2 | CID 40572106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

13C NMR analysis of 2-Methylbutyl benzoate

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Methylbutyl benzoate

Abstract

This technical guide provides a comprehensive exploration of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed methodological framework for the complete structural elucidation of this chiral ester. We will delve into the prediction of the 13C NMR spectrum, the rationale behind the chemical shifts, and the application of advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous signal assignment. This guide is grounded in the principles of scientific integrity, providing not only procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Structural Significance of this compound

This compound is an organic ester characterized by a benzene ring attached to a carbonyl group, which is in turn linked to a chiral 2-methylbutyl chain. The presence of a stereocenter in the alkyl portion of the molecule introduces complexity and the potential for stereoisomerism, making NMR spectroscopy an invaluable tool for its structural characterization.[1] 13C NMR, in particular, provides direct insight into the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal in the spectrum.[2] A thorough analysis of the 13C NMR spectrum, augmented by more advanced NMR experiments, allows for the complete and unequivocal assignment of all carbon resonances, which is a critical step in confirming the identity and purity of the compound.

The molecular structure of this compound is presented below:

Figure 1: Molecular structure of this compound.

Predicted 13C NMR Chemical Shifts

While an experimental spectrum for this compound is not publicly available in databases such as the Spectral Database for Organic Compounds (SDBS), we can accurately predict the chemical shifts using established empirical data for similar structural motifs and computational prediction tools.[3][4][5][6][7] The predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like chloroform-d (CDCl3) are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carbonyl) | ~166 | The carbonyl carbon of an ester typically resonates in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms.[8] |

| C (Quaternary Aromatic) | ~130 | This is the ipso-carbon of the benzene ring, directly attached to the carbonyl group. Its chemical shift is influenced by the electron-withdrawing nature of the ester functionality. |

| CH (Aromatic) | ~133 (para), ~129 (ortho), ~128 (meta) | The aromatic carbons exhibit characteristic shifts, with the para-carbon being the most deshielded and the meta-carbons the most shielded among the protonated aromatic carbons.[9][10] |

| O-CH2 | ~65 | This methylene carbon is deshielded due to its direct attachment to the ester oxygen atom. |

| CH (Alkyl) | ~34 | The methine carbon at the chiral center is in a typical aliphatic region. |

| CH2 (Alkyl) | ~26 | This methylene carbon is adjacent to the chiral center. |

| CH3 (Alkyl) | ~16 | This methyl group is attached to the chiral center. |

| CH3 (Terminal Alkyl) | ~11 | The terminal methyl group is the most shielded carbon in the molecule. |

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A standard approach to acquiring a proton-decoupled 13C NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Advanced NMR Techniques for Unambiguous Signal Assignment

While the predicted chemical shifts provide a strong starting point, a comprehensive and definitive assignment requires the use of advanced NMR techniques.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH3, CH2, CH, or quaternary carbon).[2][11][12] A typical DEPT analysis involves acquiring three spectra:

-

DEPT-45: Shows all protonated carbons as positive signals.

-

DEPT-90: Shows only CH (methine) carbons as positive signals.

-

DEPT-135: Shows CH3 and CH carbons as positive signals and CH2 carbons as negative signals.

By comparing these spectra with the standard proton-decoupled 13C NMR spectrum, all carbon signals can be assigned to their respective multiplicities. Quaternary carbons, which are absent in all DEPT spectra, can be identified by their presence in the standard 13C spectrum.[8]

Figure 2: Workflow for carbon multiplicity determination using DEPT.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides direct one-bond correlation between protons and their attached carbons.[13][14] In an HSQC spectrum, each cross-peak indicates a direct C-H bond. This is a highly sensitive and powerful technique for correlating the well-resolved proton NMR spectrum with the 13C NMR spectrum. For this compound, HSQC would allow for the unambiguous assignment of all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[14] This is crucial for piecing together the carbon skeleton of the molecule. For instance, the protons on the O-CH2 group will show correlations to the carbonyl carbon and the methine carbon of the alkyl chain. Similarly, the aromatic protons will show long-range correlations to the carbonyl carbon and other aromatic carbons. HMBC is particularly useful for assigning quaternary carbons, which do not appear in the HSQC spectrum.[15]

Figure 3: Integrated workflow for the structural elucidation of this compound using multiple NMR techniques.

Chirality and 13C NMR

It is important to note that in a standard achiral solvent, the two enantiomers of this compound will produce identical 13C NMR spectra. However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[16][17][18][19] This advanced application of 13C NMR can be employed for the determination of enantiomeric excess.

Conclusion

The 13C NMR analysis of this compound, when approached systematically, provides a wealth of structural information. By combining the predictive power of chemical shift theory with the definitive assignments from DEPT, HSQC, and HMBC experiments, a complete and unambiguous characterization of the molecule's carbon framework can be achieved. This guide has outlined a robust and scientifically sound methodology that empowers researchers to confidently elucidate the structure of this and similar chiral esters, ensuring the integrity and validity of their analytical results.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. CASPRE [caspre.ca]

- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. CASCADE [nova.chem.colostate.edu]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 16. 13C NMR as a general tool for the assignment of absolute configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methylbutyl Benzoate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2-Methylbutyl benzoate, an aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document moves from the foundational principles of IR spectroscopy to the practicalities of sample analysis and detailed spectral interpretation. We will explore the theoretical prediction of the vibrational modes of this compound, present a robust experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum, and conclude with a thorough analysis of the resulting spectral features. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility. This guide aims to serve as an authoritative resource, grounded in established spectroscopic principles and supported by verifiable references.

Chapter 1: Introduction to this compound and Infrared Spectroscopy

Chemical Identity of this compound

This compound (C₁₂H₁₆O₂) is an organic compound classified as an ester.[1][2][3] It is formed from the esterification of benzoic acid and 2-methyl-1-butanol. The molecule consists of a benzene ring attached to an ester functional group, which in turn is linked to a branched, five-carbon alkyl chain (the 2-methylbutyl group).[1][2] Its structure incorporates several key features that give rise to a distinct infrared spectrum: an aromatic ring, a carbonyl group (C=O), a C-O ester linkage, and aliphatic C-H bonds. Understanding these components is fundamental to interpreting its vibrational behavior.

Fundamental Principles of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).[5][6]

An FTIR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The resulting spectrum serves as a unique molecular "fingerprint," where specific peaks can be correlated to the presence of particular functional groups.[7][8] The intensity of an absorption band is related to the change in the dipole moment during the vibration; highly polar bonds like carbonyls (C=O) produce very strong absorptions.[9]

The Utility of IR Spectroscopy for Aromatic Ester Analysis

IR spectroscopy is exceptionally well-suited for the analysis of aromatic esters like this compound for several key reasons:

-

Diagnostic Carbonyl Group: Esters possess a carbonyl (C=O) group which produces one of the most intense and easily identifiable peaks in an IR spectrum.[9][10] Its position is sensitive to the electronic environment, allowing for differentiation between types of esters (e.g., aliphatic vs. aromatic).[11][12]

-

Characteristic C-O Stretches: The ester linkage also features two distinct C-O single bonds, each with a characteristic stretching vibration in the fingerprint region of the spectrum.[11][13]

-

Aromatic and Aliphatic Signatures: The technique can clearly distinguish between the C-H bonds on the aromatic ring and those on the aliphatic alkyl chain.[14]

-

Non-Destructive and Rapid: FTIR analysis is non-destructive, requires minimal sample, and can yield a spectrum in minutes, making it an efficient tool for both qualitative identification and quality control.[15][16]

Chapter 2: Predicting the Infrared Spectrum: A Theoretical Approach

Before any measurement is taken, a predicted spectrum can be constructed by analyzing the molecule's structure and consulting established correlation tables for vibrational frequencies.

Functional Group Analysis and Expected Vibrational Modes

The structure of this compound can be dissected into four key regions, each with characteristic vibrational frequencies:

-

The Aromatic Benzene Ring:

-

Aromatic C-H Stretch: These stretches occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[14][17][18]

-

Aromatic C=C Stretch: The benzene ring has characteristic in-ring carbon-carbon double bond stretches that appear as a series of peaks in the 1600-1450 cm⁻¹ range.[14][17]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the C-H bonds bending out of the plane of the ring. The exact position of these "oop" bands can indicate the substitution pattern on the ring.[14][17]

-

-

The Ester Carbonyl (C=O) Group:

-

The Ester C-O Linkage:

-

Asymmetric C-C-O Stretch: Esters display a characteristic strong absorption from the stretching of the C-O bond adjacent to the carbonyl group. For aromatic esters, this typically appears between 1310-1250 cm⁻¹.[19]

-

Symmetric O-C-C Stretch: A second C-O stretch, corresponding to the bond between the ester oxygen and the alkyl group, is also present and is generally found between 1130-1100 cm⁻¹.[19] Together with the C=O stretch, these three intense peaks are often referred to as the "Rule of Three" for esters.[13][19]

-

-

The Aliphatic 2-Methylbutyl Group:

Summary of Predicted Wavenumber Ranges

The expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic Chain | -C-H Stretch | 3000 - 2850 | Strong |

| Ester Carbonyl | C=O Stretch | 1730 - 1715 | Very Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic Chain | -C-H Bend | 1470 - 1370 | Medium |

| Ester Linkage | Asymmetric C-C-O Stretch | 1310 - 1250 | Strong |

| Ester Linkage | Symmetric O-C-C Stretch | 1130 - 1100 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Table 1: Predicted IR absorption frequencies for this compound based on functional group analysis.

Logical Flow of Spectral Prediction

The process of predicting an IR spectrum from a chemical structure follows a systematic workflow. This involves identifying all functional groups and then referencing established correlation data to assign wavenumber ranges for their characteristic vibrations.

Chapter 3: Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol details the use of a modern and robust technique, Attenuated Total Reflectance (ATR)-FTIR, which is ideal for analyzing neat liquid samples like this compound.[20][21]

Instrumentation and Materials

-

Instrument: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and laboratory wipes (e.g., Kimwipes).

Rationale for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its significant advantages over traditional transmission methods.[22] It requires minimal to no sample preparation—a single drop of the liquid is placed directly onto the ATR crystal.[23][24] This eliminates the need for cuvettes or salt plates and makes cleanup fast and simple.[21] The technique works by passing the IR beam through a crystal of high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal surface.[20][25] This shallow penetration depth is ideal for strongly absorbing neat liquids, preventing signal saturation.[20]

Step-by-Step Experimental Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes to ensure the source and detector are at thermal equilibrium.[26]

-

Verify that the sample compartment is clean and dry.

-

-

ATR Crystal Cleaning:

-

Moisten a laboratory wipe with isopropanol or ethanol.

-

Gently but thoroughly wipe the surface of the ATR crystal to remove any residues from previous analyses.

-

Use a dry wipe to ensure the crystal surface is completely dry.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

-

Causality: The background scan measures the ambient spectrum of the instrument and atmosphere (e.g., CO₂ and water vapor). This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself.[26]

-

Settings: Use a scan range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and co-add at least 32 scans to achieve a good signal-to-noise ratio.

-

-

Sample Application and Analysis:

-

Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring the surface is fully covered.[27]

-

For a non-volatile liquid, no pressure anvil is necessary.

-

Initiate the sample scan using the same parameters as the background scan.[27] The software will automatically perform the Fourier transform and ratio the result against the stored background.

-

-

Data Processing and Cleanup:

-

The resulting spectrum should be displayed as absorbance or % transmittance vs. wavenumber (cm⁻¹). Perform an ATR correction if available in the software to account for the wavelength-dependent depth of penetration, making the spectrum more comparable to a traditional transmission spectrum.[22]

-

After analysis, clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2.

-

Experimental Workflow Diagram

Chapter 4: Spectral Interpretation and Data Analysis

This section provides a detailed analysis of the key absorption bands expected in the IR spectrum of this compound, correlating the theoretical predictions from Chapter 2 with established spectral data for aromatic esters.

Analysis of Key Spectral Regions

-

The C-H Stretching Region (3100-2850 cm⁻¹):

-

A weak to medium set of peaks is expected just above 3000 cm⁻¹, likely around 3070-3030 cm⁻¹ . These are characteristic of the C-H stretching vibrations on the aromatic ring.[12][17]

-

A strong, multi-peaked absorption band will be prominent just below 3000 cm⁻¹, in the 2965-2875 cm⁻¹ range. These peaks correspond to the asymmetric and symmetric C-H stretches of the methyl (CH₃) and methylene (CH₂) groups in the 2-methylbutyl side chain.[6][12]

-

-

The Carbonyl (C=O) Stretching Region (1730-1715 cm⁻¹):

-

The most prominent peak in the entire spectrum will be an intense, sharp absorption located around 1725-1720 cm⁻¹ . This is the signature C=O stretch of the ester.[19] Its position below 1735 cm⁻¹ is definitive evidence of conjugation with the aromatic ring, which slightly weakens the C=O bond and lowers its vibrational frequency compared to a non-conjugated (aliphatic) ester.[10][11][12]

-

-

The Fingerprint Region (1600-600 cm⁻¹): This region is complex but contains highly diagnostic information.

-

Aromatic C=C Stretches: Look for two distinct, medium-intensity peaks around 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the C=C stretching within the benzene ring.[14][17]

-

Aliphatic C-H Bends: Overlapping with the aromatic signals, medium-intensity peaks around 1465 cm⁻¹ (CH₂ bend) and 1380 cm⁻¹ (CH₃ bend) are expected.

-

The Ester "Rule of Three" Peaks: In addition to the C=O stretch, two other strong peaks confirm the ester functionality.[13][19]

-

Aromatic C-H Out-of-Plane Bending: A strong peak (or peaks) between 750-690 cm⁻¹ will be present. For a monosubstituted benzene ring, as in this molecule, a very strong absorption is typically observed around 710 cm⁻¹ . This powerful band is highly indicative of the substitution pattern.[14]

-

Tabulated Summary of Expected Peak Assignments

| Observed Wavenumber (cm⁻¹, approx.) | Functional Group | Vibrational Mode | Description |

| 3065 | Aromatic Ring | =C-H Stretch | Confirms aromatic C-H bonds. |

| 2960, 2935, 2875 | Aliphatic Chain | -C-H Stretch | Asymmetric/symmetric stretches of CH₃ and CH₂. |

| 1722 | Ester Carbonyl | C=O Stretch | Very strong, sharp. Position indicates conjugation. |

| 1602, 1451 | Aromatic Ring | C=C Stretch | In-ring skeletal vibrations. |

| 1275 | Ester Linkage | Asymmetric C-C-O Stretch | Strong, characteristic of aromatic esters. |

| 1115 | Ester Linkage | Symmetric O-C-C Stretch | Strong, part of the ester signature. |

| 710 | Aromatic Ring | C-H Out-of-Plane Bend | Strong, indicates monosubstitution. |

Table 2: Detailed peak assignments for the key absorptions in the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a clear and detailed molecular fingerprint that is readily interpretable. The analysis is anchored by the exceptionally strong carbonyl (C=O) absorption around 1722 cm⁻¹, whose position confirms its conjugated aromatic nature. This key peak is supported by the other two members of the ester's "Rule of Three"—the strong C-O stretches at approximately 1275 cm⁻¹ and 1115 cm⁻¹. Further structural confirmation is provided by the distinct stretching vibrations for aromatic (=C-H) and aliphatic (-C-H) bonds, as well as the powerful out-of-plane bending absorption near 710 cm⁻¹ that signifies a monosubstituted benzene ring. By following the robust ATR-FTIR protocol outlined in this guide, researchers can reliably obtain high-quality spectra for unambiguous identification and characterization of this and structurally similar compounds.

References

- 1. This compound | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound [webbook.nist.gov]

- 4. mirrorreview.com [mirrorreview.com]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. azom.com [azom.com]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. mt.com [mt.com]

- 21. scribd.com [scribd.com]

- 22. jascoinc.com [jascoinc.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 26. whitebearphotonics.com [whitebearphotonics.com]

- 27. m.youtube.com [m.youtube.com]

2-Methylbutyl benzoate solubility data

An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 52513-03-8) is an aromatic ester recognized for its applications in the fragrance and flavor industries and is gaining attention in polymer science.[1] A comprehensive understanding of its solubility characteristics is paramount for its effective utilization in formulation, quality control, and novel application development. This guide provides a detailed analysis of the solubility of this compound, presenting quantitative data, exploring the physicochemical principles governing its solubility, and detailing a robust experimental protocol for its determination. This document is intended to serve as a core reference for scientists and researchers engaged in work involving this compound.

Introduction and Physicochemical Profile

This compound is an ester formed from benzoic acid and 2-methyl-1-butanol.[1] Its molecular structure, featuring a polar ester head and a nonpolar tail composed of a benzene ring and a branched alkyl chain, dictates its solubility behavior. This amphiphilic nature results in high solubility in many organic solvents and very low solubility in water.

Understanding these properties is critical. In drug development, for instance, an excipient's solubility profile determines its compatibility with active pharmaceutical ingredients (APIs) and its suitability for various dosage forms. In polymer science, its role as a potential non-phthalate plasticizer is dependent on its miscibility with the polymer matrix.[2]

Below is a summary of its key physicochemical properties that directly influence its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| CAS Number | 52513-03-8 | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | ~260 °C at 760 mmHg | [1][4] |

| Vapor Pressure | ~0.013 mmHg @ 25 °C (est.) | [4] |

| logP (o/w) | ~4.0 | [4][5] |

The high octanol-water partition coefficient (logP) of approximately 4.0 indicates a strong preference for nonpolar environments over aqueous ones, predicting low water solubility.[4][5]

Quantitative Solubility Data

The solubility of this compound has been determined in a wide array of solvents. The following table summarizes this data at 25°C, providing a valuable resource for solvent selection in experimental and industrial settings.

| Solvent | Solubility (g/L) @ 25°C[5] | Solvent Class |

| Water | 0.5 | Polar Protic |

| n-Heptane | 66.92 | Nonpolar |

| n-Hexane | 185.4 | Nonpolar |

| Cyclohexane | 329.88 | Nonpolar |

| Toluene | 1369.64 | Aromatic |

| Chloroform | 5151.73 | Halogenated |

| Dichloromethane | 4886.36 | Halogenated |

| Methanol | 4132.32 | Polar Protic |

| Ethanol | 3691.56 | Polar Protic |

| Isopropanol | 2034.5 | Polar Protic |

| n-Butanol | 2556.53 | Polar Protic |

| Acetone | 3657.76 | Polar Aprotic |

| Ethyl Acetate | 3928.87 | Ester |

| Acetonitrile | 4072.02 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 1737.74 | Polar Aprotic |

| Tetrahydrofuran (THF) | 2151.12 | Ether |

Scientific Principles Governing Solubility

The solubility of an ester like this compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like."

-

Molecular Structure: this compound possesses a polar ester functional group (-COO-) and significant nonpolar regions (the benzene ring and the 2-methylbutyl group). This dual character explains its behavior. It is readily soluble in nonpolar solvents like hexane and toluene due to favorable van der Waals interactions.[6]

-

Polarity and Hydrogen Bonding: In polar solvents, solubility is more complex. While the ester group is polar, the molecule cannot act as a hydrogen bond donor. However, the oxygen atoms in the carbonyl and ether linkages of the ester can act as hydrogen bond acceptors.[7][8] This allows for limited interaction with protic solvents like water and alcohols. In small esters, this interaction is sufficient for appreciable water solubility.[6] For this compound, the large, hydrophobic hydrocarbon portion of the molecule dominates, leading to very low water solubility as the energy cost of disrupting the strong hydrogen-bonding network of water is not sufficiently compensated.[7] Its high solubility in alcohols like methanol and ethanol is due to the favorable interactions between the ester's polar group and the alcohol's hydroxyl group, coupled with the ability of the alcohol's alkyl chain to interact with the ester's nonpolar parts.[5]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle is still relevant when considering its miscibility with other substances and for predicting solubility at non-ambient conditions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and UV-Vis Spectroscopy

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This protocol ensures that the solvent is fully saturated with the solute. The subsequent quantification using UV-Vis spectroscopy is a common and reliable analytical technique for chromophore-containing molecules like this compound.[10][11]

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solute. This ensures the measurement reflects the true thermodynamic solubility limit. The use of a standard calibration curve is a critical self-validation step, directly correlating absorbance to concentration and ensuring the accuracy of the final measurement.[9] Filtering the sample is essential to remove undissolved particulates that would scatter light and artificially inflate the absorbance reading.[11]

Step-by-Step Methodology

-

Preparation of Standard Solutions & Calibration Curve:

-

Prepare a high-concentration stock solution of this compound in the chosen analytical solvent (e.g., ethanol).

-

Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The R² value should be ≥ 0.99 for a valid curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water) in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid/liquid is visibly present after equilibration.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). This extended time is crucial to ensure the dissolution process has completed.[12]

-

-

Sample Separation and Analysis:

-

Allow the mixture to stand undisturbed at the controlled temperature for several hours to let undissolved material settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-particles. This step is critical to avoid erroneous readings.[11]

-

Dilute the clear filtrate with the analytical solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the equation from the calibration curve (y = mx + c, where y is absorbance) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility of this compound in the test solvent.

-

Experimental Workflow Diagram

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. The extensive quantitative data presented, combined with an explanation of the underlying scientific principles, offers valuable insights for formulation scientists and researchers. The compound exhibits high solubility in a wide range of organic solvents and very poor solubility in water, consistent with its molecular structure. The detailed experimental protocol provides a reliable, self-validating framework for researchers needing to determine its solubility in novel solvent systems, ensuring accuracy and reproducibility in their work.

References

- 1. Cas 52513-03-8,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scispace.com [scispace.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Benzoate: Boiling and Melting Point Determination

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of 2-Methylbutyl benzoate (CAS No. 52513-03-8), an aromatic ester recognized for its applications in the fragrance, flavor, and cosmetics industries.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing these fundamental physical properties, outlines rigorous experimental methodologies for their determination, and discusses the critical impact of synthesis and purity on measurement accuracy. By integrating theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for the precise characterization of this compound and related ester compounds.

Introduction to this compound

This compound (C₁₂H₁₆O₂) is an organic compound classified as a benzoate ester.[2][3] It is synthesized from the reaction of benzoic acid and 2-methyl-1-butanol.[1] Characterized by a pleasant, fruity, and sweet aroma, it is primarily utilized as a fragrance and flavor ingredient.[1][4] Its application extends to personal care products, air fresheners, and detergents.[4] The accurate determination of its physical properties, particularly the boiling and melting points, is paramount for ensuring product quality, predicting behavior in various formulations, and establishing purity criteria.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 52513-03-8 | [2] |